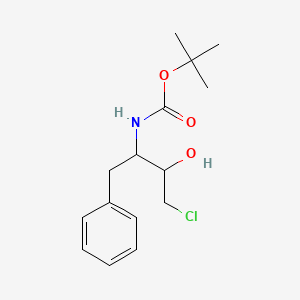
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
Description
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate: is an organic compound with the molecular formula C15H22ClNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxy group on a phenylbutan-2-yl backbone
Properties
Molecular Formula |
C15H22ClNO3 |
|---|---|
Molecular Weight |
299.79 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19) |
InChI Key |
GFGQSTIUFXHAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro and hydroxy substituted phenylbutan-2-yl precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in the design of inhibitors or modulators of specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals. Its unique chemical structure makes it valuable in the formulation of products requiring specific functional properties .
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate with a different substitution pattern on the phenyl ring.
Uniqueness: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to the presence of both chloro and hydroxy groups on the phenylbutan-2-yl backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbamate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


